molecular formula C9H12N2O3 B103214 4-Methoxybenzyl carbazate CAS No. 18912-37-3

4-Methoxybenzyl carbazate

Cat. No.: B103214
CAS No.: 18912-37-3
M. Wt: 196.2 g/mol
InChI Key: JKBMMHKEAGEILO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl carbazate is an organic compound that belongs to the class of carbazates. It is characterized by the presence of a p-methoxybenzyl group attached to a carbazate moiety. This compound is of significant interest in organic synthesis due to its utility as a protecting group for amino acids and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl carbazate can be synthesized through the reaction of p-methoxybenzyl chloroformate with hydrazine hydrate. The reaction typically takes place in an organic solvent such as dry ether, under controlled temperature conditions ranging from -5°C to -10°C .

Industrial Production Methods: In industrial settings, the synthesis of p-methoxybenzyl carbazate involves the use of anisyl alcohol and phosgene in the presence of dimethylaniline. This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl carbazate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: It can participate in substitution reactions where the p-methoxybenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Dichlorodicyanobenzoquinone (DDQ) is commonly used as an oxidizing agent.

    Reduction: Hydrosilanes can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of p-methoxybenzaldehyde .

Scientific Research Applications

4-Methoxybenzyl carbazate has several applications in scientific research:

Comparison with Similar Compounds

  • p-Methoxybenzyl p-nitrophenyl carbonate
  • p-Methoxybenzyloxycarbonyl amino acids

Comparison: 4-Methoxybenzyl carbazate is unique due to its stability and ease of removal under mild conditions. Compared to p-methoxybenzyl p-nitrophenyl carbonate, it offers a more convenient method for protecting amino acids and peptides. Additionally, p-methoxybenzyloxycarbonyl amino acids require harsher conditions for deprotection .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMMHKEAGEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172308
Record name p-Methoxybenzyl carbazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-37-3
Record name 4-Methoxybenzyl carbazate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18912-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxybenzyl carbazate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxybenzyl carbazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxybenzyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of p-Methoxybenzyl carbazate in the context of the research article?

A1: The research article [] describes a novel method for synthesizing p-Methoxybenzyloxycarbonyl amino acids, which are valuable intermediates in peptide synthesis. p-Methoxybenzyl carbazate serves as a key precursor in this synthesis. The article highlights the efficiency of directly synthesizing p-Methoxybenzyl carbazate using p-Methoxybenzyl chloroformate and hydrazine hydrate. This approach offers a more convenient alternative to the traditional Weygand method, potentially streamlining peptide synthesis processes. []

Q2: Is there any spectroscopic data available for p-Methoxybenzyl carbazate in the research?

A2: Unfortunately, the research article [] primarily focuses on the synthesis method and does not delve into the detailed spectroscopic characterization of p-Methoxybenzyl carbazate.

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